molecular formula C13H21N5S B7148135 N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine

Cat. No.: B7148135
M. Wt: 279.41 g/mol
InChI Key: UKFVDLCYSCYPLN-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines a pyrazole ring with a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject for scientific research.

Properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5S/c1-6-18-10(5)11(9(4)17-18)7-14-13-16-15-12(19-13)8(2)3/h8H,6-7H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFVDLCYSCYPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN=C(S2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group at the 1-position.

    Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling of the Two Rings: The final step involves the coupling of the pyrazole and thiadiazole rings. This can be achieved by reacting the pyrazole derivative with a suitable thiadiazole precursor in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the rings, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazole and thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new drugs. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-methyl-1,3,4-thiadiazol-2-amine
  • N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine
  • N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine

Uniqueness

The uniqueness of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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